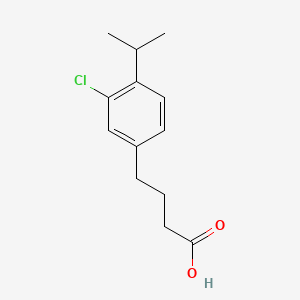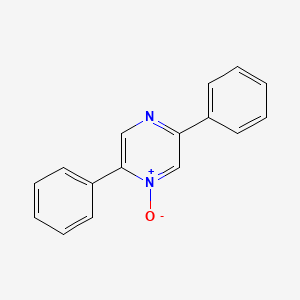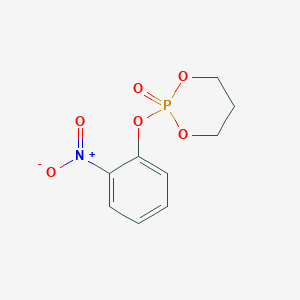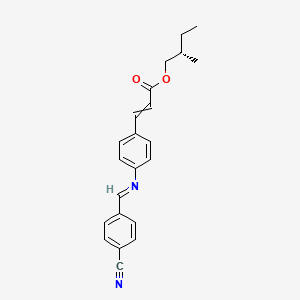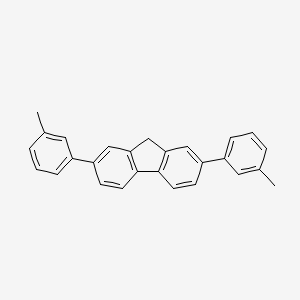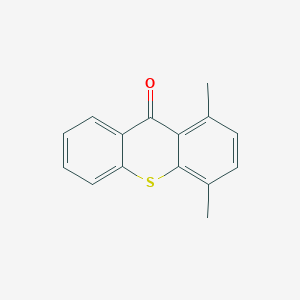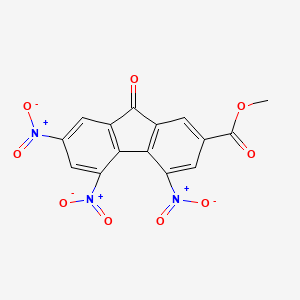
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H7N3O9 It is known for its complex structure, which includes multiple nitro groups and a fluorene backbone
Preparation Methods
The synthesis of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves nitration reactions. The process begins with the fluorene core, which undergoes nitration to introduce nitro groups at specific positions. The carboxylate ester is then formed through esterification reactions. Industrial production methods may involve the use of nitric acid and sulfuric acid as nitrating agents, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. .
Scientific Research Applications
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in certain chemical processes
Mechanism of Action
The mechanism of action of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro groups and fluorene core. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable complexes with other molecules is central to its mechanism of action .
Comparison with Similar Compounds
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: This compound has a similar fluorene backbone but differs in the position and number of nitro groups.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a different ester group, which affects its chemical properties and applications.
9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid: This compound includes a benzylidene group, adding complexity to its structure and reactivity
Properties
CAS No. |
24867-49-0 |
|---|---|
Molecular Formula |
C15H7N3O9 |
Molecular Weight |
373.23 g/mol |
IUPAC Name |
methyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)6-2-8-12(10(3-6)17(23)24)13-9(14(8)19)4-7(16(21)22)5-11(13)18(25)26/h2-5H,1H3 |
InChI Key |
DFADUPJBRSNKRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


